Tributyltin chloride

Übersicht

Beschreibung

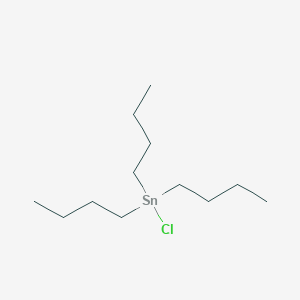

Tributylzinnchlorid ist eine Organozinnverbindung mit der chemischen Formel (C₄H₉)₃SnCl. Es ist eine farblose, viskose Flüssigkeit, die in organischen Lösungsmitteln löslich ist. Diese Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften in verschiedenen industriellen Anwendungen weit verbreitet eingesetzt .

Vorbereitungsmethoden

Tributylzinnchlorid wird typischerweise durch eine Umverteilungsreaktion hergestellt, bei der Zinntetrachlorid und Tetrabutylzinn beteiligt sind. Die Reaktion kann wie folgt dargestellt werden: [ 3 (C₄H₉)₄Sn + SnCl₄ \rightarrow 4 (C₄H₉)₃SnCl ] Diese Reaktion wird unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird . Industrielle Produktionsverfahren beinhalten oft das Vakuumtrocknen und Waschen, um eine hohe Reinheit zu erreichen .

Chemische Reaktionsanalyse

Tributylzinnchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Es hydrolysiert zu Tributylzinnoxid.

Substitutionsreaktionen: Es kann mit fluorierten Alkyl-, Aryl- oder Vinylhalogeniden unter Verwendung von Zink- oder Cadmiumkatalysatoren über Barbier-artige Reaktionen reagieren.

Kupplungsreaktionen: Es wird in palladiumkatalysierten Kupplungsreaktionen mit Säurechloriden verwendet, um verschiedene organische Verbindungen zu bilden.

Analyse Chemischer Reaktionen

Tributyltin chloride undergoes various chemical reactions, including:

Hydrolysis: It hydrolyzes to form tributyltin oxide.

Substitution Reactions: It can react with fluorinated alkyl, aryl, or vinyl halides using zinc or cadmium catalysts via Barbier-type reactions.

Coupling Reactions: It is used in palladium-catalyzed coupling reactions with acid chlorides to form various organic compounds.

Wissenschaftliche Forschungsanwendungen

Antiseptic and Antifouling Agent

TBT-Cl has historically been used as an antiseptic and an antifouling agent in marine environments. Its effectiveness in preventing the growth of marine organisms on ship hulls has made it a popular choice in maritime industries. However, its use has raised significant environmental concerns due to its persistence and toxicity to aquatic life.

- Case Study : The widespread application of TBT-Cl in marine coatings has led to severe ecological impacts, including endocrine disruption in marine species. Research indicates that TBT disrupts reproductive systems in various organisms, leading to population declines in sensitive species such as mollusks and fish .

Biochemical Research

TBT-Cl serves as a valuable tool in biochemical research, particularly as an inhibitor of V-type ATPases . It has shown potential in studies related to cancer and osteoporosis treatment.

- Research Findings : A study demonstrated that TBT-Cl inhibits the rotary catalysis of V-type ATP synthase, effectively pausing its activity even at high ATP concentrations. This inhibition mechanism provides insights into potential therapeutic targets for diseases where ATP synthase plays a critical role .

Toxicological Studies

The compound is extensively studied for its toxicological effects, particularly regarding its role as an endocrine disruptor . Research has focused on its impact on reproductive health in mammals and other species.

- Case Study : In a study involving female mice, exposure to low doses of TBT-Cl resulted in significant reproductive tract abnormalities and a reduction in ovarian follicle counts, indicating potential risks for fertility . Another study highlighted the effects of TBT exposure during pregnancy in rats, which showed reduced fetal weights and increased post-implantation loss .

Environmental Impact Assessments

TBT-Cl's environmental persistence necessitates ongoing assessments of its ecological impact. It is often included in studies evaluating the long-term effects of pollutants on ecosystems.

-

Data Table: Environmental Persistence of TBT-Cl

Parameter Value Degradation Rate 0.00014 day Half-life 4950 days (13.6 years)

This data indicates that TBT-Cl remains in the environment for extended periods, raising concerns about bioaccumulation and chronic exposure risks .

Removal from Organic Reaction Mixtures

In synthetic chemistry, TBT-Cl is often a by-product that poses challenges for purification processes. Research has focused on developing methods to efficiently remove TBT-Cl from reaction mixtures.

- Methodology : A recent project explored using potassium fluoride in nonpolar solvents to convert TBT-Cl into a solid form (tributyltin fluoride), which can be easily filtered out from organic mixtures. This method enhances the efficiency of chemical reactions by minimizing contamination from TBT-Cl .

Wirkmechanismus

Tributyltin chloride exerts its effects primarily through interactions with nuclear receptors, including retinoid-X receptor and peroxisome proliferator-activated receptor γ. These interactions alter various reproductive, developmental, and metabolic pathways at the organism level . The compound’s molecular initiating event involves binding to these receptors, leading to downstream biological effects .

Vergleich Mit ähnlichen Verbindungen

Tributylzinnchlorid gehört zu einer größeren Klasse von Organozinnverbindungen, zu denen gehören:

Tributylzinnoxid: Wird häufig in Schiffsanstrichen als Antifoulingmittel verwendet.

Tributylzinnhydrid: Wird in der organischen Synthese für Reduktionsreaktionen verwendet.

Tributylzinnacetat: Wird in verschiedenen industriellen Anwendungen eingesetzt.

Tributylzinnchlorid ist einzigartig aufgrund seiner spezifischen Interaktionen mit Kernrezeptoren und seiner weit verbreiteten Verwendung sowohl in industriellen als auch in Forschungsumgebungen.

Eigenschaften

IUPAC Name |

tributylstannanylium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.ClH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTFWCDSFPMHHS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn+](CCCC)CCCC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ClSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461-22-9 | |

| Record name | Tributyltin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a significant advantage of using Chlorotributylstannane in the synthesis of alkynylsilanes and alkynylstannanes?

A: Chlorotributylstannane, alongside Chlorotrimethylsilane, allows for a novel and efficient synthesis of alkynylsilanes and alkynylstannanes when reacting with alkynylmagnesium bromides. [] This method stands out due to its readily available and cost-effective starting materials, straightforward procedures, and high yields. []

Q2: Can Chlorotributylstannane be used in reactions involving ultrasound?

A: Yes, research shows that Chlorotributylstannane is effectively used in ultrasound-promoted Barbier-type reactions. This method facilitates a convenient and stereoselective preparation of various allylstannanes in excellent yields by reacting with allyl halides under ultrasound. [, ]

Q3: Beyond its use in synthesizing alkynylsilanes and allylstannanes, does Chlorotributylstannane have other applications in organic synthesis?

A: Research indicates that Chlorotributylstannane, along with Hexabutyldistannoxane, acts as a catalyst in the synthesis of dialkyl carbonates. [] This heterogeneous reaction involves reacting solid potassium carbonate with alkyl bromides in solvents like dimethylformamide or dimethylsulfoxide. Notably, the catalytic efficiency is further enhanced when Chlorotributylstannane is used in a mixed system with 18-Crown-6, even in less polar solvents. []

Q4: What analytical techniques are employed to identify and quantify Chlorotributylstannane and other organotin compounds in materials like PVC plastics?

A: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the simultaneous determination of Chlorotributylstannane and other organotin compounds in complex matrices. [] The method involves dissolving the sample, derivatizing the target compounds with sodium tetraethylborate, and analyzing the extracted derivatives using GC-MS. [] This technique provides qualitative and quantitative information through Total Ion Chromatograms and Selected Ion Chromatograms. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.